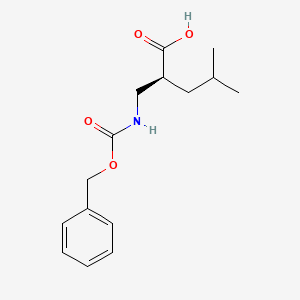
(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid” is a chemical compound1. However, detailed information about this specific compound is not readily available in the search results.
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic acids or their derivatives23. For instance, the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, uses organoboron reagents2. However, the exact synthesis process for “(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid” is not specified in the search results.
Molecular Structure Analysis
The molecular structure of a similar compound, “(S)-2-((((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid”, has been reported4. It has a molecular weight of 291.354. However, the specific molecular structure of “(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid” is not provided in the search results.
Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions involving “(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid”. However, similar compounds have been used in Suzuki–Miyaura cross-coupling reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “(S)-2-((((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid”, include a molecular weight of 291.35 and a solid physical form4. However, the specific physical and chemical properties of “(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid” are not provided in the search results.Scientific Research Applications
-
Organic & Biomolecular Chemistry
- Application : This research involves the synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. The study uses α-amino acid-derived chiral components such as aldehydes and -iso-α cyanoacetates, in a sequential Ugi reaction/cyclization two-step strategy .
- Method : The crude was dissolved in 4.5 mL of 50% trifluoroacetic acid in dichloromethane, and the resulting solution was kept under stirring for 24 h. The solvent was removed under reduced pressure to give a residue which was dissolved in EtOAc (10 mL) and washed with satd aq. NaHCO3 (2 × 10 mL) .
- Results : These scaffolds have been demonstrated to act as minimalist peptidomimetics, able to mimic a well-defined range of peptide secondary structures and therefore potentially useful for the synthesis of small-molecule PPI modulators .
Safety And Hazards
The safety and hazards associated with “(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid” are not specified in the search results.
Future Directions
The future directions for the research and application of “(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid” are not specified in the search results.
Please note that this analysis is based on the available search results and may not fully cover all aspects of the compound. For a more comprehensive understanding, further research and consultation with experts in the field may be necessary.
properties
IUPAC Name |
(2S)-4-methyl-2-(phenylmethoxycarbonylaminomethyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(2)8-13(14(17)18)9-16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZAEQMKZMDWPI-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanamine hydrochloride](/img/structure/B1377471.png)
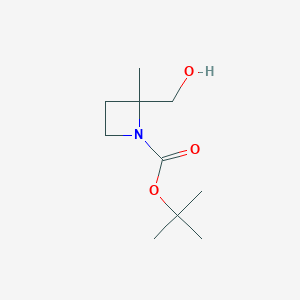


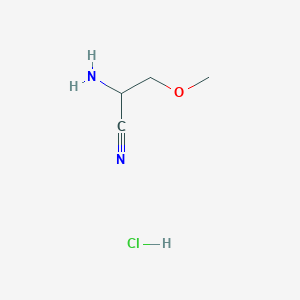
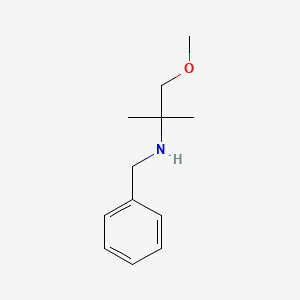
![[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride](/img/structure/B1377480.png)
![Pyrrolo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B1377481.png)
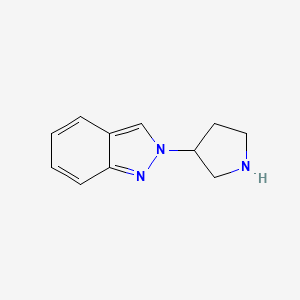
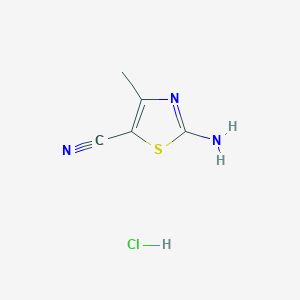
![1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1377486.png)
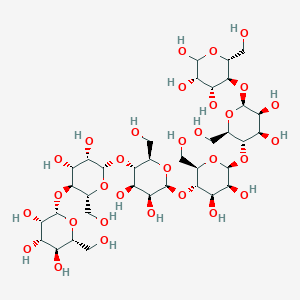
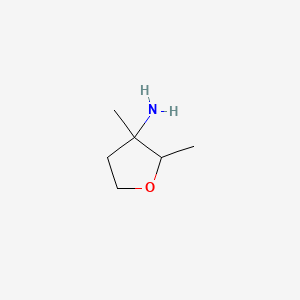
amine](/img/structure/B1377493.png)